Pentyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Pentyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 844645-69-8
VCID: VC0356414
InChI: InChI=1S/C22H21FN4O2/c1-2-3-6-12-29-22(28)18-19-21(26-17-11-5-4-10-16(17)25-19)27(20(18)24)15-9-7-8-14(23)13-15/h4-5,7-11,13H,2-3,6,12,24H2,1H3
SMILES: CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)F)N
Molecular Formula: C22H21FN4O2
Molecular Weight: 392.4g/mol

Pentyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

CAS No.: 844645-69-8

Main Products

VCID: VC0356414

Molecular Formula: C22H21FN4O2

Molecular Weight: 392.4g/mol

Pentyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate - 844645-69-8

CAS No. 844645-69-8
Product Name Pentyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Molecular Formula C22H21FN4O2
Molecular Weight 392.4g/mol
IUPAC Name pentyl 2-amino-1-(3-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Standard InChI InChI=1S/C22H21FN4O2/c1-2-3-6-12-29-22(28)18-19-21(26-17-11-5-4-10-16(17)25-19)27(20(18)24)15-9-7-8-14(23)13-15/h4-5,7-11,13H,2-3,6,12,24H2,1H3
Standard InChIKey BPHREVVITZWDTR-UHFFFAOYSA-N
SMILES CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)F)N
Canonical SMILES CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)F)N
PubChem Compound 3816277
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator